3-bromo-5-iodo-2-methoxy-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-iodo-2-methoxy-4-methylpyridine is a heterocyclic organic compound with the molecular formula C7H7BrINO. This compound is characterized by the presence of bromine, iodine, methoxy, and methyl groups attached to a pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-iodo-2-methoxy-4-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 2-methoxy-4-methylpyridine. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts and solvents such as acetic acid or methanol .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are employed to introduce the bromine and iodine substituents efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-iodo-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: Palladium-catalyzed Suzuki and Heck coupling reactions are commonly used to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-Coupling Reactions: Arylboronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with arylboronic acids can yield various aryl-substituted pyridine derivatives .
Scientific Research Applications
3-Bromo-5-iodo-2-methoxy-4-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-5-iodo-2-methoxy-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the structure of the final synthesized compound and its intended use .
Comparison with Similar Compounds
5-Bromo-2-methoxy-4-methylpyridine: Similar structure but lacks the iodine substituent.
2-Bromo-5-iodotoluene: Similar halogenation pattern but with a toluene ring instead of pyridine.
3-Bromo-5-iodo-6-methoxy-2-methylpyridine: Similar structure with a different position of the methoxy group.
Uniqueness: 3-Bromo-5-iodo-2-methoxy-4-methylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties.
Properties
CAS No. |
2694734-05-7 |
---|---|
Molecular Formula |
C7H7BrINO |
Molecular Weight |
327.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.